molecular formula C8H11BrClN B1379621 (2-Bromo-3-methylphenyl)methanamine hydrochloride CAS No. 1798017-37-4

(2-Bromo-3-methylphenyl)methanamine hydrochloride

Cat. No.: B1379621
CAS No.: 1798017-37-4
M. Wt: 236.53 g/mol
InChI Key: HXRSMPWFFSEIFO-UHFFFAOYSA-N
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Description

(2-Bromo-3-methylphenyl)methanamine hydrochloride is a halogenated aromatic amine derivative with the molecular formula C₈H₁₀BrClN and a molecular weight of 236.53 g/mol (approximated from analogous compounds in ). Its structure features a bromine atom at the 2-position and a methyl group at the 3-position on the benzene ring, with a methanamine group (-CH₂NH₂) attached to the aromatic core. The hydrochloride salt enhances its stability and solubility in polar solvents.

Properties

IUPAC Name

(2-bromo-3-methylphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN.ClH/c1-6-3-2-4-7(5-10)8(6)9;/h2-4H,5,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXRSMPWFFSEIFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CN)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-3-methylphenyl)methanamine hydrochloride typically involves the bromination of 3-methylphenylmethanamine. The reaction is carried out under controlled conditions to ensure selective bromination at the second position of the phenyl ring. The brominated product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactors and efficient purification systems to ensure high yield and purity. The process is optimized to minimize by-products and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-3-methylphenyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium iodide (NaI) in acetone for halogen exchange.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as (2-Iodo-3-methylphenyl)methanamine.

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary amines.

Scientific Research Applications

(2-Bromo-3-methylphenyl)methanamine hydrochloride is utilized in various fields of scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromo-3-methylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The bromine and amine groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Variations

(2-Bromo-5-methylphenyl)methanamine Hydrochloride
  • Molecular Formula : C₈H₁₀BrClN
  • Key Difference : Methyl group at the 5-position instead of 3.
  • Similarity score: 0.96 ().
(3-Bromo-2-fluorophenyl)methanamine Hydrochloride
  • Molecular Formula : C₇H₈BrClFN
  • Molecular Weight : 240.5 g/mol
  • Key Difference : Fluorine at the 2-position and bromine at the 3-position.
  • Storage requires inert gas (N₂/Ar) at 2–8°C .
(2-Bromo-3-(trifluoromethyl)phenyl)methanamine Hydrochloride
  • Molecular Formula : C₈H₇BrClF₃N
  • CAS RN : 1214339-18-0
  • Key Difference : Trifluoromethyl (-CF₃) replaces methyl (-CH₃).
  • Impact : The -CF₃ group is strongly electron-withdrawing, reducing electron density on the aromatic ring. This could affect nucleophilic substitution reactivity or metabolic stability in pharmaceutical contexts .

Heterocyclic and Functional Group Modifications

[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride
  • Molecular Formula : C₁₀H₉ClN₂S·HCl
  • Molecular Weight : 261.17 g/mol
  • Key Difference : Incorporates a thiazole ring with a 4-chlorophenyl substituent.
  • Impact : The thiazole moiety introduces nitrogen and sulfur atoms, enabling hydrogen bonding and metal coordination. Melting point: 268°C ().
[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine Hydrochloride
  • Molecular Formula : C₉H₈BrClN₃O
  • CAS RN : 1803580-84-8
  • Key Difference : Oxadiazole ring replaces the benzene ring.
  • Impact : The oxadiazole’s electron-deficient nature may enhance interactions with biological targets, such as enzymes or receptors .

Nitro and Methoxy Derivatives

(3-Nitrophenyl)methanamine Hydrochloride
  • Molecular Formula : C₇H₈ClN₂O₂
  • Synthesis : Prepared via catalytic reduction of 3-nitrobenzamide (71% yield) .
  • Key Difference: Nitro (-NO₂) group at the 3-position.
  • Impact: The strong electron-withdrawing -NO₂ group deactivates the ring, reducing electrophilic substitution rates but increasing stability under acidic conditions.
1-(4-Bromo-3-methoxyphenyl)methanamine Hydrochloride
  • Molecular Formula: C₈H₁₁BrClNO
  • Key Difference : Methoxy (-OCH₃) at the 3-position.

Data Table: Key Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Substituents Notable Properties
(2-Bromo-3-methylphenyl)methanamine HCl C₈H₁₀BrClN 236.53* Not Provided 2-Br, 3-CH₃ Likely similar to analogs
(3-Bromo-2-fluorophenyl)methanamine HCl C₇H₈BrClFN 240.5 1177559-63-5 3-Br, 2-F Requires inert gas storage
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl C₁₀H₉ClN₂S·HCl 261.17 690632-35-0 Thiazole, 4-Cl mp 268°C
(3-Nitrophenyl)methanamine HCl C₇H₈ClN₂O₂ 202.61 Not Provided 3-NO₂ Pale brown solid

*Estimated based on analogs.

Research Implications

  • Pharmaceutical Applications : Fluorinated and trifluoromethylated analogs (e.g., ) are promising for drug design due to enhanced metabolic stability and bioavailability.
  • Synthetic Utility : Thiazole and oxadiazole derivatives () serve as intermediates in heterocyclic chemistry, enabling access to complex pharmacophores.
  • Safety Considerations : Halogenated amines often require careful handling; for example, (3-bromo-2-fluorophenyl)methanamine HCl is labeled as an irritant .

Biological Activity

Overview

(2-Bromo-3-methylphenyl)methanamine hydrochloride is a chemical compound characterized by its unique structure, which includes a bromine atom and a methyl group on a phenyl ring. This compound is gaining attention in scientific research due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

  • Molecular Formula : C8H10BrN·HCl
  • IUPAC Name : this compound
  • CAS Number : 1798017-37-4

Synthesis Methods

The synthesis of this compound typically involves the bromination of 3-methylphenylmethanamine, followed by treatment with hydrochloric acid to form the hydrochloride salt. This process can be optimized for high yield and purity, crucial for its use in biological studies.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the bromine and amine groups enhances its reactivity and binding affinity, potentially leading to various biological effects.

Antimicrobial Activity

Preliminary research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of phenethylamines have been studied for their hallucinogenic properties but also show varying degrees of antimicrobial activity against bacterial strains . Although specific data on this compound's antimicrobial effects are not yet available, its structural characteristics warrant further investigation.

Pharmacological Applications

The compound's potential as a precursor in drug development has been noted, particularly in creating novel therapeutic agents targeting specific diseases. The unique positioning of the bromine and methyl groups on the phenyl ring may influence the pharmacokinetics and pharmacodynamics of derived compounds.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityKey Features
(2-Bromo-4-methylphenyl)methanamine hydrochloridePotential anticancer propertiesDifferent bromine position
(3-Bromo-2-fluorophenyl)methanamine hydrochlorideAntimicrobial activityFluorine substitution
(2-Iodo-3-methylphenyl)methanamine hydrochlorideEnhanced reactivityIodine instead of bromine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2-Bromo-3-methylphenyl)methanamine hydrochloride
Reactant of Route 2
(2-Bromo-3-methylphenyl)methanamine hydrochloride

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